molecular formula C18H23N3O3S B2898298 N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide CAS No. 923172-98-9

N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B2898298
CAS No.: 923172-98-9
M. Wt: 361.46
InChI Key: GYBBKKBRQWFTJZ-UHFFFAOYSA-N
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Description

N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a thioamide with a haloketone under basic conditions. The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a suitable nucleophile. The final step involves the formation of the carbamoyl group through the reaction of the intermediate with an isocyanate or a carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Electrophiles like bromine (Br₂), chlorine (Cl₂)

Major Products

    Oxidation: Hydroxylated derivatives

    Reduction: Aminated derivatives

    Substitution: Halogenated thiazole derivatives

Scientific Research Applications

N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring and methoxyphenyl group are likely involved in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-18(2,3)16(23)21-17-20-13(11-25-17)9-15(22)19-10-12-7-5-6-8-14(12)24-4/h5-8,11H,9-10H2,1-4H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBBKKBRQWFTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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